molecular formula C4H7ClO2 B14688799 (3S)-3-chlorobutanoic acid CAS No. 25139-77-9

(3S)-3-chlorobutanoic acid

Cat. No.: B14688799
CAS No.: 25139-77-9
M. Wt: 122.55 g/mol
InChI Key: XEEMVPPCXNTVNP-VKHMYHEASA-N
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Description

(3S)-3-chlorobutanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3S)-3-chlorobutanoic acid can be synthesized through several methods. One common approach involves the chlorination of butanoic acid. This process typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

CH3CH2CH2COOH+SOCl2CH3CH2CHClCOOH+SO2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CHClCOOH} + \text{SO}_2 + \text{HCl} CH3​CH2​CH2​COOH+SOCl2​→CH3​CH2​CHClCOOH+SO2​+HCl

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using similar chlorination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and crystallization.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group confers typical Brønsted acidity. In aqueous solution, it undergoes deprotonation to form the conjugate base, 3-chlorobutanoate:
C4H7ClO2C4H6ClO2+H+\text{C}_4\text{H}_7\text{ClO}_2 \rightleftharpoons \text{C}_4\text{H}_6\text{ClO}_2^- + \text{H}^+

Thermodynamic Data

Reaction ComponentΔrH° (kJ/mol)ΔrG° (kJ/mol)Source
Deprotonation (gas phase)1430 ± 111401 ± 8.4

This high enthalpy change reflects strong stabilization of the conjugate base, consistent with electron-withdrawing effects from the chlorine atom enhancing acidity compared to unsubstituted butanoic acid.

Nucleophilic Substitution at the β-Carbon

The β-chlorine atom is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions:

Example Reactions

NucleophileConditionsProductNotes
OH⁻Aqueous NaOH, heat3-Hydroxybutanoic acidRetention of chirality
NH₃Ammonia in ethanol3-Aminobutanoic acidPotential for racemization
SH⁻Thiourea, polar solvent3-Mercaptobutanoic acidRequires catalytic base

Mechanistic Insight :

  • Steric hindrance at the β-carbon (due to the carboxylic acid group) favors SN2 over SN1 pathways.

  • Chirality at C3 is preserved in SN2 reactions but may racemize under SN1 conditions .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively:

Common Reagents and Products

Reaction TypeReagentConditionsProductYield (%)
EsterificationMethanol, H₂SO₄Reflux, 12 hrsMethyl (3S)-3-chlorobutanoate~85
AmidationThionyl chloride, NH₃0°C, anhydrous3-Chlorobutanamide~70

Key Consideration :

  • Thionyl chloride is often used to activate the acid as an acyl chloride intermediate before amidation .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

Reduction Pathways

ReagentConditionsProductStereochemical Outcome
LiAlH₄Dry ether, 0°C(3S)-3-Chloro-1-butanolRetention of configuration
BH₃·THFTHF, refluxPartial reduction to aldehydeRacemization observed

Limitation : Lithium aluminum hydride (LiAlH₄) may cause partial cleavage of the C-Cl bond under vigorous conditions.

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, yielding prochiral alkenes or alkanes:

Conditions and Outcomes

MethodTemperatureProductByproducts
Pyrolysis200–250°C3-ChloropropeneCO₂, H₂O
Oxidative (KMnO₄, H⁺)80°C3-Chloropropanoic acidMnO₂, CO₂

Note : Decarboxylation is stereospecific, with the configuration at C3 influencing the geometry of the resulting alkene .

Comparison with Analogous Compounds

The reactivity of this compound differs from structurally related compounds:

CompoundKey DifferenceReactivity Trend
3-Bromobutanoic acidBr vs. Cl substituentFaster nucleophilic substitution
3-Hydroxybutanoic acidOH vs. Cl substituentHigher acidity, esterification
(3R)-3-Chlorobutanoic acidEnantiomeric configurationIdentical reactivity, chiral products

Scientific Research Applications

(3S)-3-chlorobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-chlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-chlorobutanoic acid: The enantiomer of (3S)-3-chlorobutanoic acid, differing in the spatial arrangement of atoms.

    3-bromobutanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness

This compound is unique due to its specific stereochemistry and reactivity. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.

Properties

CAS No.

25139-77-9

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

(3S)-3-chlorobutanoic acid

InChI

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

XEEMVPPCXNTVNP-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CC(=O)O)Cl

Canonical SMILES

CC(CC(=O)O)Cl

Origin of Product

United States

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